molecular formula C16H12BrF2N5O B2993360 5-amino-1-(3-bromobenzyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899974-26-6

5-amino-1-(3-bromobenzyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2993360
CAS No.: 899974-26-6
M. Wt: 408.207
InChI Key: ASUATKDNKQIPAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-(3-bromobenzyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H12BrF2N5O and its molecular weight is 408.207. The purity is usually 95%.
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Scientific Research Applications

Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds

Ruthenium-catalyzed synthesis protocols have been developed for creating 5-amino-1,2,3-triazole-4-carboxylates, which are valuable for preparing peptidomimetics or biologically active compounds utilizing the triazole scaffold. These methods allow for complete regiocontrol in cycloaddition reactions and have been used to synthesize triazoles active as HSP90 inhibitors, highlighting their potential in drug discovery (Ferrini et al., 2015).

Anticancer Evaluation

The triazole derivatives have been synthesized and evaluated for their anticancer activity against a panel of 60 cell lines derived from nine cancer types. The structure allows for the formation of compounds with significant anticancer properties, demonstrating the relevance of triazole-based molecules in therapeutic applications (Bekircan et al., 2008).

Antimicrobial Agents

Novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid have been synthesized, showing moderate to good activities against tested Gram-positive and Gram-negative bacterial strains as well as fungal strains. This indicates the potential of triazole derivatives as antimicrobial agents (Jadhav et al., 2017).

Solid-Phase Synthesis for Peptide Amides

The utility of triazole-based compounds extends to solid-phase synthesis methods for creating C-terminal peptide amides under mild conditions. This application is crucial for the development of peptides and peptidomimetics with potential therapeutic uses (Albericio & Bárány, 2009).

Ferrocenylmethyl Amino Acid Derivatives as Anticancer Agents

The synthesis of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives has demonstrated potential anticancer activity, especially against the MCF-7 breast cancer cell line. These findings underscore the versatility of triazole-based structures in constructing molecules with significant biological activities (Butler et al., 2013).

Properties

IUPAC Name

5-amino-1-[(3-bromophenyl)methyl]-N-(3,4-difluorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrF2N5O/c17-10-3-1-2-9(6-10)8-24-15(20)14(22-23-24)16(25)21-11-4-5-12(18)13(19)7-11/h1-7H,8,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUATKDNKQIPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrF2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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